Welcome to the BenchChem Online Store!
molecular formula C10H11NO5 B8365973 3-Methoxy-2-methyl-6-nitro-benzoic acid methyl ester

3-Methoxy-2-methyl-6-nitro-benzoic acid methyl ester

Cat. No. B8365973
M. Wt: 225.20 g/mol
InChI Key: KVKUJHHLLURNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07910585B2

Procedure details

To a solution of 3-Methoxy-2-methyl-6-nitro-benzoic acid in 45 mL of methanol, Cs2CO3 (7.8 g, 24 mmol) is added and stirred at the room temperature for 1 hour. The solution is concentrated under reduced pressure then the resulting yellow solid is suspended in 45 ml of DMF. Iodomethane (1.5 ml 24 mol) is added at 0° C. and stirred at the room temperature for 21 hours. Water is added to the solution and the precipitates are collected and washed by water to give 3-Methoxy-2-methyl-6-nitro-benzoic acid methyl ester (4.0 g) as orange solid in 81% yields. 1H-NMR (400 MHz, δ, ppm) CDCl3: 2.2 (s, 3H), 3.93 (s, 3H), 3.98 (s, 3H), 6.91 (d, 1H), 8.11 (d, 1H).
Name
3-Methoxy-2-methyl-6-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:15])=[C:5]([C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[C:16]([O-])([O-])=O.[Cs+].[Cs+].IC.O>CO>[CH3:16][O:7][C:6](=[O:8])[C:5]1[C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[C:4]=1[CH3:15] |f:1.2.3|

Inputs

Step One
Name
3-Methoxy-2-methyl-6-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C(=CC1)[N+](=O)[O-])C
Name
Cs2CO3
Quantity
7.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at the room temperature for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
the precipitates are collected
WASH
Type
WASH
Details
washed by water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1[N+](=O)[O-])OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.